N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzothiazole core substituted with a chlorine atom at the 6-position and a 3,5-dimethoxybenzamide group at the 2-position. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and pesticidal effects . The chlorine and methoxy substituents likely influence its electronic and steric properties, affecting solubility, binding affinity, and metabolic stability. Crystallographic tools like the SHELX system and structure validation protocols are critical for elucidating its molecular conformation and intermolecular interactions.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-11-5-9(6-12(8-11)22-2)15(20)19-16-18-13-4-3-10(17)7-14(13)23-16/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKGZHLRJNAQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an oxidizing agent.
Introduction of the Chloro Group: The chloro group can be introduced by chlorination of the benzothiazole ring using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide Ring: The benzamide ring can be synthesized by the reaction of 3,5-dimethoxybenzoic acid with an appropriate amine in the presence of a coupling agent such as carbodiimide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; typically carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Comparisons:
Substituent Effects on Bioactivity: The 6-chloro substitution in the target compound contrasts with 4,5-dichloro in . Methoxy groups in the benzamide moiety (common in ) improve lipophilicity and membrane permeability compared to hydroxyl or nitro groups in other derivatives .
Thermal Stability :
- Derivatives like the benzodithiazine in exhibit high melting points (>270°C), suggesting thermal stability from rigid heterocyclic cores. The target compound’s melting point is expected to align with this trend.
Spectral Characteristics :
- IR spectra of benzothiazole derivatives show characteristic C=N (1630–1645 cm⁻¹) and SO₂ (1150–1345 cm⁻¹) stretches . The target compound’s IR profile would likely feature similar absorptions.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological effects, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with a chlorine atom and a dimethoxybenzamide group. This structure is crucial for its biological activity, as modifications in the chemical structure can significantly influence the pharmacological properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit potent antitumor activity. The following table summarizes key findings from various studies:
| Study | Cell Lines Tested | IC50 (μM) | Activity |
|---|---|---|---|
| Study A | A549 | 2.12 ± 0.21 | High |
| Study A | HCC827 | 5.13 ± 0.97 | Moderate |
| Study A | NCI-H358 | 0.85 ± 0.05 | Very High |
| Study B | MRC-5 (normal) | 3.11 ± 0.26 | Cytotoxic |
In these studies, the compound showed varying degrees of cytotoxicity across different cancer cell lines, with the A549 lung cancer cell line being particularly sensitive to treatment . The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a therapeutic agent.
The mechanisms through which this compound exerts its antitumor effects include:
- DNA Binding : The compound has been shown to bind to DNA, particularly within the minor groove of AT-rich regions, which may disrupt normal cellular functions and promote apoptosis in cancer cells .
- Cell Cycle Arrest : It induces cell cycle arrest in various phases, preventing cancer cells from proliferating effectively.
Antimicrobial Activity
In addition to its antitumor properties, this compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli revealed significant inhibition at certain concentrations:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that this compound could be developed as an antimicrobial agent in addition to its anticancer applications .
Case Studies
A notable case study involved the evaluation of this compound's effectiveness in combination therapies for lung cancer. Researchers found that when used alongside standard chemotherapeutics like doxorubicin, it enhanced the overall efficacy while reducing side effects typically associated with higher doses of chemotherapy . This synergistic effect opens avenues for further research into combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
